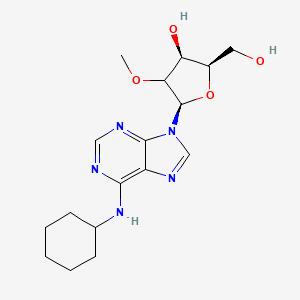
Sdz-wag994
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SDZ-WAG994, also known as N6-Cyclohexyl-2’-O-methyladenosine, is a long-acting, stable, selective, and orally active A1-adenosine receptor agonist. It has a dissociation constant (KD) of 23 nanomolar. This compound is primarily used in scientific research due to its ability to modulate the A1-adenosine receptor, which plays a crucial role in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SDZ-WAG994 involves the methylation of adenosine at the 2’-hydroxyl group and the substitution of the N6 position with a cyclohexyl group. The reaction conditions typically include the use of methylating agents such as methyl iodide and bases like sodium hydride to facilitate the methylation process. The cyclohexyl group is introduced using cyclohexylamine under appropriate conditions to ensure selective substitution at the N6 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions: SDZ-WAG994 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The cyclohexyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups at the N6 or 2’-O positions .
Aplicaciones Científicas De Investigación
SDZ-WAG994 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the A1-adenosine receptor and its role in various chemical processes.
Biology: Helps in understanding the physiological and pathological roles of the A1-adenosine receptor in different biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions like atrial fibrillation, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting the A1-adenosine receptor .
Mecanismo De Acción
SDZ-WAG994 exerts its effects by selectively binding to the A1-adenosine receptor, a G protein-coupled receptor widely distributed in the body. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bradycardia, inhibition of neurotransmitter release, and modulation of lipolysis .
Comparación Con Compuestos Similares
N6-Cyclopentyladenosine: Another selective A1-adenosine receptor agonist with similar properties but different structural features.
2-Chloroadenosine: A metabolically stable analog of adenosine that also targets A1-adenosine receptors.
Theophylline: A natural alkaloid that acts as an adenosine receptor antagonist, providing a contrasting mechanism of action
Uniqueness: SDZ-WAG994 is unique due to its high selectivity and stability as an A1-adenosine receptor agonist. Its long-acting and orally active properties make it a valuable tool in research and potential therapeutic applications. Unlike some other agonists, this compound does not display significant hemodynamic side effects, making it a safer option for certain studies .
Propiedades
Fórmula molecular |
C17H25N5O4 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13+,14?,17-/m1/s1 |
Clave InChI |
JAKAFSGZUXCHLF-NUKIEUHSSA-N |
SMILES isomérico |
COC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |
SMILES canónico |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


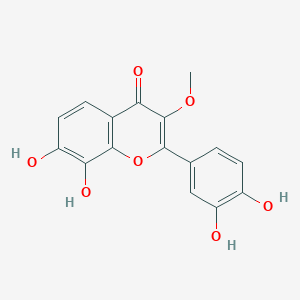
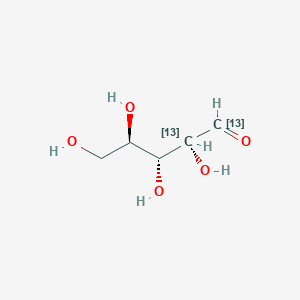
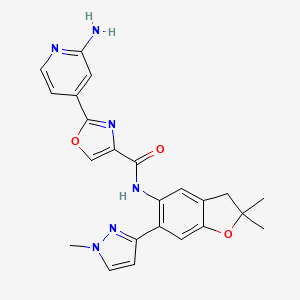
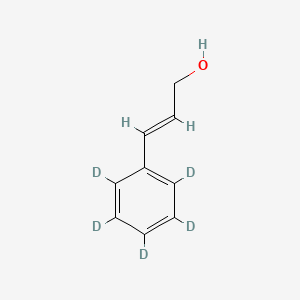
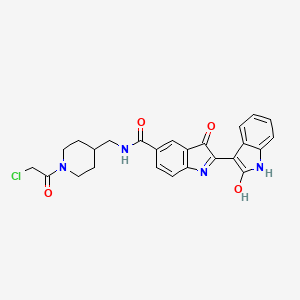
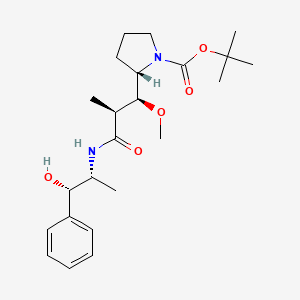
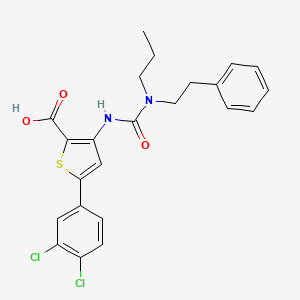
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
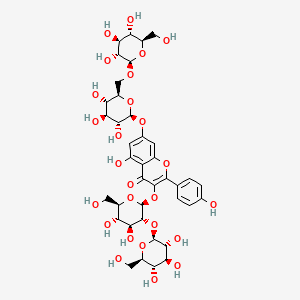
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)
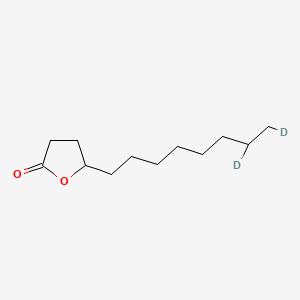
![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
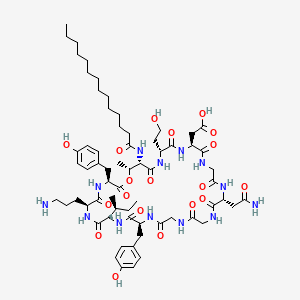
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
